

# Application Notes: **Strontium Lactate** in Cartilage Repair and Regeneration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: *B1616434*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Strontium lactate** is emerging as a promising compound for investigation in the field of cartilage repair and regeneration. While much of the existing research has focused on other strontium salts, such as strontium ranelate, the therapeutic effects are largely attributed to the strontium ion ( $\text{Sr}^{2+}$ ) itself.<sup>[1]</sup> Strontium, being chemically similar to calcium, has demonstrated a dual effect on bone tissue and is now being explored for its chondroprotective and chondrogenic properties.<sup>[2][3]</sup> These notes provide an overview of the mechanisms of action of strontium and its potential applications in cartilage repair, based on the available scientific literature.

## Mechanism of Action

Strontium ions exert their effects on cartilage through multiple signaling pathways, leading to an anabolic and anti-catabolic response in chondrocytes and progenitor cells.

- **Stimulation of Cartilage Matrix Synthesis:** Strontium has been shown to strongly stimulate the production of proteoglycans (PGs) and glycosaminoglycans (GAGs), essential components of the cartilage extracellular matrix.<sup>[1][4]</sup> This effect is believed to be a direct ionic effect of strontium.<sup>[1]</sup> It also upregulates the expression of key cartilage matrix proteins such as collagen type II and aggrecan.<sup>[4][5]</sup>

- Inhibition of Catabolic Pathways: Strontium can downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-9, and MMP-13, which are responsible for cartilage degradation in osteoarthritis.[2][4]
- Modulation of Signaling Pathways:
  - Wnt/β-catenin Pathway: Strontium has been found to promote the chondrogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) by inhibiting the canonical Wnt/β-catenin signaling pathway.[4][6] This is a critical pathway that regulates cell proliferation and differentiation.
  - TGFβ/SMAD Pathway: Strontium can direct transforming growth factor-beta 1 (TGFβ1) signaling towards SMAD3 phosphorylation, which promotes the expression of chondrocyte proliferation markers like COL2A1 and ACAN, while inhibiting pathways that lead to chondrocyte hypertrophy.[7][8]
  - HIF-1α Pathway: There is evidence to suggest that strontium may stimulate cartilage formation by activating the HIF-1α signaling pathway, which is crucial for chondrogenesis in hypoxic environments.[9]
- Promotion of Chondrocyte and Stem Cell Proliferation and Differentiation: Strontium has been observed to promote the proliferation of chondrocytes and enhance the chondrogenic differentiation of mesenchymal stem cells.[4][9]

## Applications in Research and Drug Development

The unique properties of **strontium lactate** make it a valuable tool for a range of applications in cartilage research and the development of new therapeutics for conditions like osteoarthritis.

- In Vitro Models of Chondrogenesis: **Strontium lactate** can be used as a supplement in cell culture media to promote the chondrogenic differentiation of mesenchymal stem cells or to enhance matrix production by primary chondrocytes.
- Osteoarthritis Research: Researchers can utilize **strontium lactate** in in vitro and in vivo models of osteoarthritis to investigate its disease-modifying potential and to further elucidate the molecular mechanisms of cartilage degradation and repair.[10]

- Tissue Engineering: Strontium-loaded biomaterials and hydrogels are being developed for cartilage tissue engineering to promote the regeneration of cartilage defects.[4][9]
- Development of Disease-Modifying Osteoarthritis Drugs (DMOADs): The anabolic and anti-catabolic effects of strontium suggest its potential as a DMOAD.[11][12] Further research into **strontium lactate** could contribute to the development of new oral or intra-articular therapies for osteoarthritis.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of strontium compounds on cartilage and bone cells.

Table 1: In Vitro Effects of Strontium Ranelate on Bone Mesenchymal Stem Cells (BMSCs)

| Parameter          | Concentration                          | Result                               | Reference |
|--------------------|--|--------------------------------------|-----------|
| Cell Proliferation | 0.125 - 0.25 mmol/L                    | No significant effect                | [4]       |
| 0.5 - 2.0 mmol/L   | Significant suppression                | [4]                                  |           |
| Chondrogenesis     | 0.25 mmol/L                            | Stronger chondrogenesis than control | [4][6]    |
| 0.50 mmol/L        | Weaker chondrogenesis than 0.25 mmol/L | [4]                                  |           |

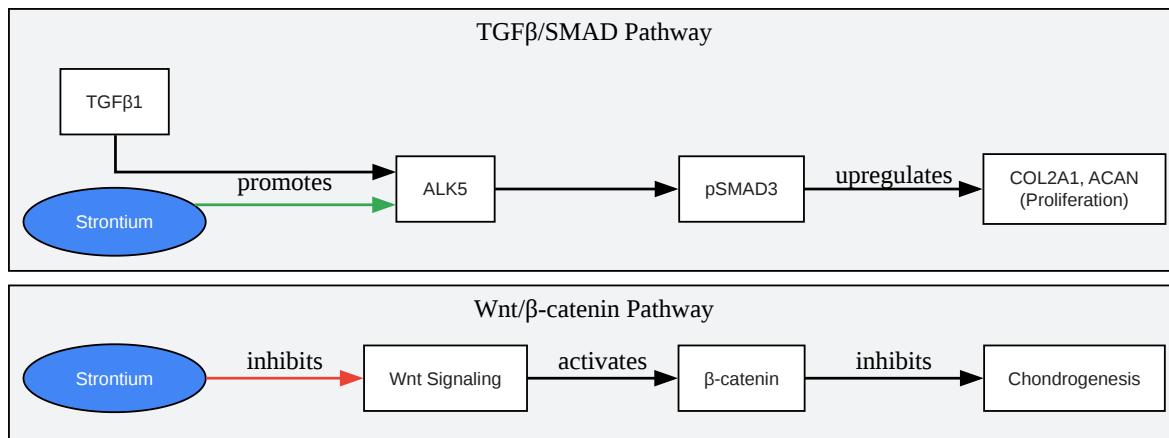
Table 2: In Vitro Effects of Strontium on Primary Bovine Chondrocytes

| Parameter                     | Concentration (as SrCl <sub>2</sub> ·6H <sub>2</sub> O) | Result                           | Reference |
|-------------------------------|---|----------------------------------|-----------|
| Cells in S-phase              | 1 µg/ml   | Increase from 1.66% to 2.27%     | [7]       |
| 10 µg/ml                      |   | Increase from 1.66% to 2.59% [7] |           |
| COL2A1 & ACAN mRNA Expression | 0.1, 1, 10 µg/ml  | Significant increase             | [7]       |

Table 3: Clinical Trial Data for Strontium Ranelate in Knee Osteoarthritis (SEKOIA Study)

| Parameter                    | Dosage  | Result vs. Placebo                   | Reference |
|------------------------------|---------|--------------------------------------|-----------|
| Annual Joint Space Narrowing | 1 g/day | 0.14 mm less progression (p < 0.001) | [11][12]  |
| 2 g/day                      |         | 0.10 mm less progression (p = 0.018) | [11][12]  |
| WOMAC Total Score            | 2 g/day | Significant reduction (p = 0.045)    | [11]      |
| WOMAC Pain Subscore          | 2 g/day | Significant reduction (p = 0.028)    | [11]      |

## Visualizing Mechanisms of Action



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Caption: Signaling pathways modulated by strontium in chondrocytes.

## Experimental Protocols

### Protocol 1: In Vitro Chondrogenesis of Mesenchymal Stem Cells with Strontium Lactate

This protocol details the induction of chondrogenic differentiation in bone marrow-derived mesenchymal stem cells (BMSCs) using **strontium lactate**.

#### Materials:

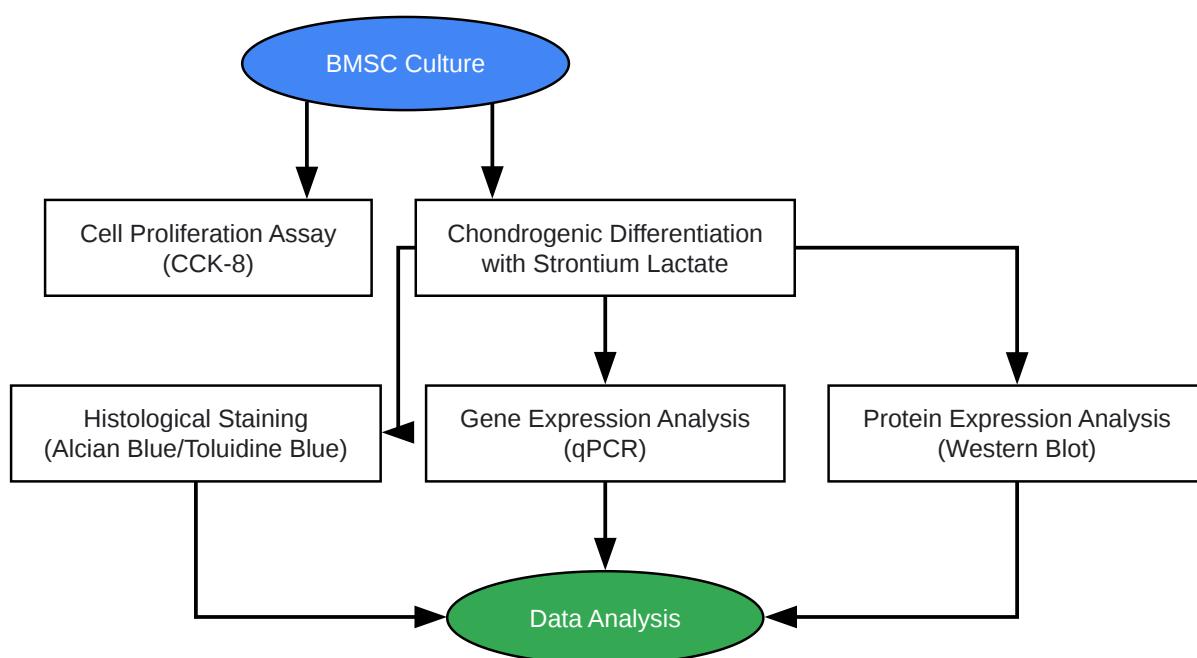
- Rat or human BMSCs
- DMEM/F-12 medium[13]
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Chondrogenic differentiation medium (DMEM-high glucose supplemented with 10 ng/mL TGF- $\beta$ 1, 100 nM dexamethasone, 50  $\mu$ g/mL ascorbate-2-phosphate, 100  $\mu$ g/mL sodium pyruvate, 40  $\mu$ g/mL L-proline)
- **Strontium lactate** (sterile stock solution)
- XAV-939 (Wnt/ $\beta$ -catenin inhibitor, optional positive control)[4][6]
- LiCl (Wnt/ $\beta$ -catenin agonist, optional negative control)[4][6]
- Cell counting kit (e.g., CCK-8)
- Alcian Blue and Toluidine Blue staining reagents
- Reagents for RNA extraction, cDNA synthesis, and qPCR (primers for Sox-9, Col-II, Aggrecan)
- Reagents for Western Blotting (antibodies for  $\beta$ -catenin, Sox-9, Col-II)

#### Procedure:

- Cell Culture: Culture BMSCs in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO<sub>2</sub>. Passage cells upon reaching 80-90% confluence. Use cells at passage 3-5 for experiments.
- Cell Proliferation Assay:
  - Seed BMSCs in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well.
  - After 24 hours, replace the medium with chondrogenic differentiation medium containing various concentrations of **strontium lactate** (e.g., 0, 0.125, 0.25, 0.5, 1.0, 2.0 mmol/L).[4]
  - Measure cell viability at days 1, 3, 5, and 7 using a CCK-8 assay according to the manufacturer's instructions.
- Chondrogenic Differentiation:
  - Culture BMSCs in 6-well plates or as micromass pellets.

- Induce differentiation by replacing the growth medium with chondrogenic differentiation medium.
- Treat cells with an optimal, non-toxic concentration of **strontium lactate** (e.g., 0.25 mmol/L) as determined from the proliferation assay.[4][6] Include control groups with and without **strontium lactate**, and optional groups with XAV-939 or LiCl.[4][6]
- Change the medium every 2-3 days for 21 days.
- Histological Staining:
  - After 21 days, fix the cell cultures or pellets.
  - Stain with Alcian Blue or Toluidine Blue to visualize proteoglycan deposition.[4]
- Gene Expression Analysis (qPCR):
  - Extract total RNA from cells at various time points (e.g., day 7, 14, 21).
  - Synthesize cDNA and perform qPCR to analyze the expression of chondrogenic marker genes (Sox-9, Col-II, Aggrecan).[4]
- Protein Expression Analysis (Western Blot):
  - Extract total protein from cells at day 21.
  - Perform Western blotting to detect the expression levels of β-catenin, Sox-9, and Col-II.[4]

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Caption: Workflow for in vitro BMSC chondrogenesis with **strontium lactate**.

## Protocol 2: In Vivo Evaluation of Strontium Lactate in a Rat Model of Osteoarthritis

This protocol describes the induction of osteoarthritis in rats and the subsequent evaluation of orally administered **strontium lactate**.

### Materials:

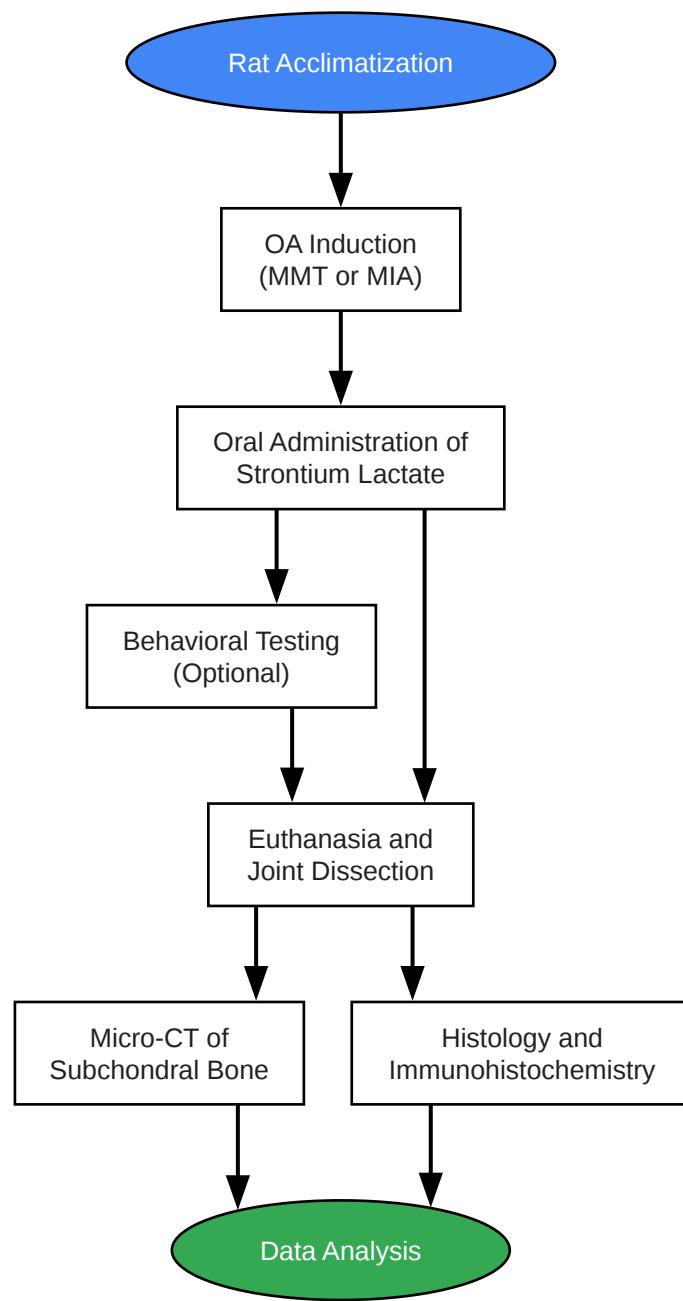
- Sprague-Dawley (SD) or Wistar rats (male, adult)[4]
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments for medial meniscal tear (MMT) or monoiodoacetate (MIA) injection[14]
- **Strontium lactate** solution for oral gavage
- Micro-CT scanner

- Histological processing reagents (formalin, decalcifying solution, paraffin)
- Toluidine Blue O and Safranin O-Fast Green staining reagents
- Immunohistochemistry reagents (antibodies for SOX9, MMP-13)
- TUNEL assay kit for apoptosis detection

Procedure:

- Induction of Osteoarthritis:
  - Acclimatize rats for at least one week.
  - Induce OA in the right knee joint of anesthetized rats. This can be done via surgical destabilization of the medial meniscus (MMT model) or by intra-articular injection of monoiodoacetate (MIA model).[\[14\]](#) The left knee can serve as a control.
- **Strontium Lactate** Administration:
  - Divide the rats into experimental groups: Sham (no OA induction), OA + vehicle, OA + low-dose **strontium lactate**, OA + high-dose **strontium lactate**.
  - Based on previous studies with strontium ranelate, example doses could be a low dose of ~600 mg/kg/day and a high dose of ~1800 mg/kg/day, adjusted for the molecular weight of **strontium lactate**.[\[14\]](#)
  - Administer **strontium lactate** or vehicle daily via oral gavage for a predefined period (e.g., 3, 6, or 8 weeks).[\[5\]](#)[\[14\]](#)
- Assessment of Pain and Motor Function (Optional):
  - Perform behavioral tests such as the weight-bearing test and rotarod test at baseline and at regular intervals throughout the study to assess pain and motor function.
- Sample Collection and Analysis:
  - At the end of the study, euthanize the rats and dissect the knee joints.

- Micro-CT Analysis of Subchondral Bone:
  - Scan the tibial subchondral bone to evaluate microarchitectural parameters (e.g., bone volume fraction, trabecular thickness) and tissue mineral density.[14]
- Histological Evaluation of Cartilage:
  - Fix, decalcify, and embed the joints in paraffin.
  - Cut sagittal sections and stain with Toluidine Blue O or Safranin O-Fast Green to assess cartilage degeneration, proteoglycan loss, and structural changes.[4][14]
- Immunohistochemistry:
  - Perform immunohistochemical staining for SOX9 to assess chondrocyte anabolic activity and for MMP-13 to evaluate catabolic activity.[14]
- Apoptosis Detection:
  - Use a TUNEL assay on tissue sections to detect chondrocyte apoptosis.[14]



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Caption: Workflow for in vivo evaluation of **strontium lactate** in a rat OA model.

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